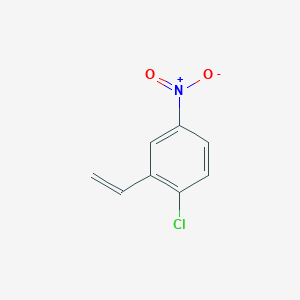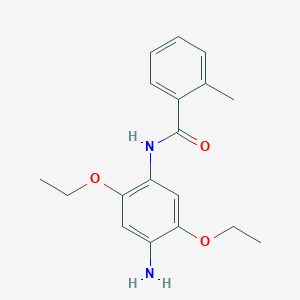
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide: is an organic compound with the molecular formula C17H20N2O3. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is characterized by its unique structure, which includes an amino group, two ethoxy groups, and a benzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 4-amino-2,5-diethoxybenzoic acid is first dissolved in a suitable solvent, such as dichloromethane. Then, 2-methylbenzoyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted benzamides and related compounds.
Applications De Recherche Scientifique
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-amino-2,5-diethoxyphenyl)benzamide
- N-(4-amino-2,5-dimethoxyphenyl)benzamide
- N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide
Uniqueness
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the benzamide moiety differentiates it from other similar compounds, potentially leading to variations in reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H22N2O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-(4-amino-2,5-diethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O3/c1-4-22-16-11-15(17(23-5-2)10-14(16)19)20-18(21)13-9-7-6-8-12(13)3/h6-11H,4-5,19H2,1-3H3,(H,20,21) |
Clé InChI |
ZAWGCIQDWXLRGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1-cyclohexyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15228951.png)
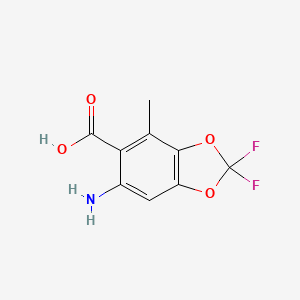
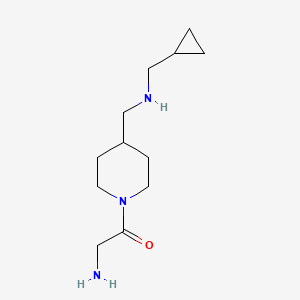

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
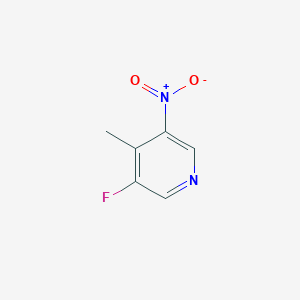
![1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15228970.png)



